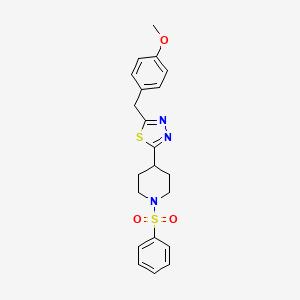

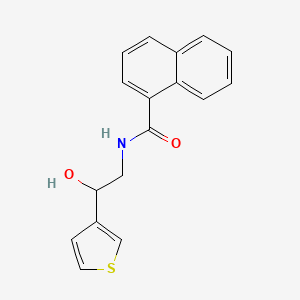

![molecular formula C16H21N3O2S B2895563 1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 2097912-52-0](/img/structure/B2895563.png)

1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various drugs .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The oxan-4-yl group is a tetrahydrofuran (THF) derivative, which is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of nitrogen atoms in the ring . Thiophenes can undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Analysis

- The synthesis of related pyrazole carboxamide compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been achieved through specific chemical reactions. The structure of these compounds is often elucidated using X-ray diffraction studies, revealing their stabilization through hydrogen bond interactions (Prabhuswamy et al., 2016).

Heterocyclic Synthesis

- Pyrazole derivatives play a key role in the synthesis of various heterocyclic compounds. For instance, they are used as intermediates in the synthesis of different pyrazole, pyridine, and pyrimidine derivatives, showcasing their versatility in chemical synthesis (Fadda et al., 2012).

Antimicrobial and Antibacterial Properties

- Some derivatives of pyrazole carboxamides have been found to exhibit antimicrobial and antibacterial activities. For example, compounds with structural similarities have shown promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Novel Synthesis Methods

- Innovative methods have been developed for synthesizing thienopyrazole derivatives, showcasing the ongoing research in creating new compounds with potential pharmacological applications (Ahmed et al., 2018).

Corrosion Inhibition

- Bipyrazole compounds, which share a structural similarity, have been studied for their effectiveness in inhibiting the corrosion of metals like iron in acidic media, demonstrating their potential industrial applications (Chetouani et al., 2005).

Crystallographic Studies

- Extensive crystallographic and spectroscopic analyses of pyrazole derivatives provide insights into their molecular conformations and intermolecular interactions, important for understanding their chemical behavior (Saeed et al., 2020).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives are known to have biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-11-10-13(19(2)18-11)16(20)17-15(14-4-3-9-22-14)12-5-7-21-8-6-12/h3-4,9-10,12,15H,5-8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYAZOAUUAUQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate](/img/structure/B2895481.png)

![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)

![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)

![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2895488.png)

![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)

![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)

![Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2895499.png)

![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)

![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)